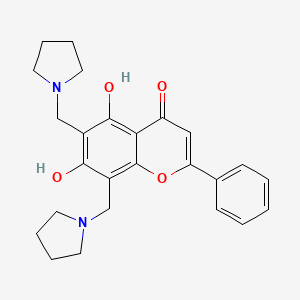

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

Starting Materials: Phenylacetic acid, pyrrolidine, and appropriate hydroxylated benzaldehyde.

Condensation Reaction: The initial step involves the condensation of phenylacetic acid with hydroxylated benzaldehyde to form a chalcone intermediate.

Cyclization: The chalcone undergoes cyclization in the presence of a base to form the chromenone core.

Substitution: Pyrrolidine is introduced via nucleophilic substitution at the 6 and 8 positions of the chromenone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The phenyl and pyrrolidinyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromenone derivatives.

Substitution: Various substituted flavonoid derivatives.

科学研究应用

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various flavonoid derivatives with potential biological activities.

Biology

Antioxidant Activity: Exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

Anti-inflammatory Activity: Reduces inflammation by inhibiting pro-inflammatory enzymes and cytokines.

Medicine

Anticancer Activity: Shows potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects: Protects neurons from damage and may have potential in treating neurodegenerative diseases.

Industry

Pharmaceuticals: Used in the development of new drugs with antioxidant, anti-inflammatory, and anticancer properties.

Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging effects.

作用机制

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Mechanism: Neutralizes free radicals by donating hydrogen atoms or electrons.

Anti-inflammatory Mechanism: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Anticancer Mechanism: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

相似化合物的比较

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one stands out due to its unique pyrrolidinyl substitutions, which may enhance its biological activity and specificity compared to other flavonoids.

生物活性

5,7-Dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic flavonoid derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes hydroxyl and pyrrolidine groups, which contribute to its pharmacological properties. The compound's molecular formula is C27H32N2O4 with a molecular weight of approximately 446.56 g/mol.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties attributed to its hydroxyl groups, which can scavenge free radicals and mitigate oxidative stress. Studies have shown that it effectively reduces oxidative damage in various cellular models.

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been demonstrated to reduce the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory response. For instance, a study highlighted that at a concentration of 100 μg/ml, it achieved over 80% inhibition against COX2 and 5-LOX activities .

3. Anticancer Properties

The compound displays potential anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies suggest that it activates specific signaling pathways associated with cell death and inhibits tumor growth.

4. Neuroprotective Effects

Emerging evidence suggests that this flavonoid derivative may offer neuroprotective benefits by modulating neuroinflammatory pathways and reducing neuronal cell death associated with diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups on the compound facilitate the donation of electrons to free radicals, thus neutralizing them.

- Inhibition of Pro-inflammatory Pathways : The compound modulates pathways such as NF-kB and inhibits the expression of inflammatory mediators like TNF-alpha.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 5,7-Dihydroxy-2-phenyl-4H-chromen-4-one | Lacks pyrrolidine groups | Moderate antioxidant activity |

| 6,8-Dimethyl-5,7-dihydroxy-2-phenyl-4H-chromen-4-one | Contains methyl groups instead of pyrrolidine | Lower bioavailability |

| 5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-chromen-4-one | Similar chromenone structure | High anti-inflammatory activity |

The unique presence of pyrrolidine groups in this compound enhances its solubility and bioavailability compared to similar compounds.

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of this compound extracted from BRG leaves, it was found to significantly inhibit COX2 and TNF-alpha production at concentrations as low as 10 μg/ml . This suggests its potential application in treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

A recent study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This was measured through cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Mannich reactions, where pyrrolidine groups are introduced via hydroxymethylation. Key steps include:

- Use of anhydrous potassium carbonate as a base and dimethyl sulfate as an alkylating agent in acetone under reflux (6–8 hours) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

- Yield optimization requires controlled stoichiometry (e.g., 3:1 molar ratio of pyrrolidine to precursor) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for hydroxyl groups at C5 and C7) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 475.2234) .

- Infrared (IR) Spectroscopy : Detects characteristic carbonyl (C=O) stretches near 1650 cm−1 and hydroxyl bands (~3400 cm−1) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

- Methodology :

- Antibacterial Assays : Use agar dilution or microbroth dilution methods (e.g., against Staphylococcus aureus and Escherichia coli) with MIC (Minimum Inhibitory Concentration) values calculated .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of pyrrolidinylmethyl substitutions on bioactivity?

- Methodology :

- Synthesize derivatives with varying substituents (e.g., replacing pyrrolidine with piperidine or morpholine) .

- Test derivatives against bacterial panels and cancer cell lines.

- Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronegativity or steric bulk with activity trends .

Q. What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound's tautomeric forms or stereochemistry?

- Methodology :

- X-ray Crystallography : Employ SHELX programs for structure refinement. Key parameters include R-factor (<5%) and residual electron density maps to confirm tautomeric forms (e.g., keto-enol equilibrium) .

- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomerization kinetics in DMSO-d6 .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina.

- Validate predictions with experimental mutagenesis (e.g., modifying bacterial target enzymes like DNA gyrase) .

- Cross-check with molecular dynamics simulations to assess binding stability over time .

Q. What strategies are effective in elucidating the mechanism of action against bacterial targets?

- Methodology :

- Scanning Electron Microscopy (SEM) : Visualize morphological changes in bacterial membranes post-treatment .

- Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., downregulated efflux pumps) .

Q. How to design experiments to assess the compound's stability under physiological conditions?

- Methodology :

属性

IUPAC Name |

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c28-20-14-21(17-8-2-1-3-9-17)31-25-19(16-27-12-6-7-13-27)23(29)18(24(30)22(20)25)15-26-10-4-5-11-26/h1-3,8-9,14,29-30H,4-7,10-13,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLIGBOEVUIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。